molecular formula C9H10BrNO2 B1318393 3-((4-Bromophenyl)amino)propanoic acid CAS No. 90561-83-4

3-((4-Bromophenyl)amino)propanoic acid

Cat. No.: B1318393
CAS No.: 90561-83-4
M. Wt: 244.08 g/mol
InChI Key: MRQMMZRTPYMDPW-UHFFFAOYSA-N
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Description

3-((4-Bromophenyl)amino)propanoic acid is a chemical compound with the CAS Number: 90561-83-4 . It has a molecular weight of 244.09 and its IUPAC name is 3-(4-bromoanilino)propanoic acid . The compound is solid in physical form .


Molecular Structure Analysis

The molecular formula of this compound is C9H10BrNO2 . It contains a total of 23 bonds; 13 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), and 1 secondary amine (aromatic) .


Physical and Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

The compound 3-((4-Bromophenyl)amino)propanoic acid has been utilized in the synthesis of complex molecular structures. For instance, Kumarasinghe et al. (2009) detailed the synthesis of 3-[5-(4-bromophenyl)-1-(4-sulfamoylphenyl)-1H-pyrazol-3-yl]propanoic acid and its characterization through X-ray crystallography. The compound was found to crystallize as a mixed solvate, featuring unique molecular interactions such as Br...Br interactions, highlighting the compound's utility in forming complex structures with specific bonding features (Kumarasinghe, Hruby, & Nichol, 2009).

Novel Compound Synthesis

Kitagawa et al. (2004) reported the improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids, including derivatives with a furan or thiophene nucleus, by reducing specific propanoic acids with zinc dust and formic acid. This process highlights the potential of this compound derivatives in the synthesis of novel compounds with potential applications in various fields (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 3-((4-Bromophenyl)amino)propanoic acid are not mentioned in the sources I found, there is a study that delineates a synthetic methodology designed to generate a diverse array of xenogeneic amino acid derivatives based on a similar compound . This suggests potential future directions in the synthesis and development of new drugs.

Properties

IUPAC Name

3-(4-bromoanilino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-7-1-3-8(4-2-7)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQMMZRTPYMDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589452
Record name N-(4-Bromophenyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90561-83-4
Record name N-(4-Bromophenyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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